![molecular formula C7H9N3O4S B12349093 2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid](/img/structure/B12349093.png)
2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid is a heterocyclic compound featuring a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-4-(4-chlorophenyl)thiazole with chloroacetyl chloride in dry benzene under cooling conditions . Industrial production methods often employ multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity .
Analyse Des Réactions Chimiques
2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chloroacetyl chloride and dry benzene . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chloroacetyl chloride yields derivatives with fungicidal activity .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of new drug candidates. In biology and medicine, it exhibits diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . Its versatility makes it a highly prized moiety in medicinal chemistry and drug design.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to counteract the antagonizing effect of secreted frizzled related protein-1 (SARP-2/sFRP-1) against Wnt-3/frizzled interaction, thereby restoring cellular response to Wnt-3 stimulation . This interaction enhances cellular responses and has potential therapeutic implications.
Comparaison Avec Des Composés Similaires
2-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid can be compared with other thiazolidine derivatives. Similar compounds include 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamide and 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-(4-morpholinyl)phenyl)acetamide . These compounds share the thiazolidine core but differ in their substituents, which can influence their biological activities and pharmacokinetic properties.
Propriétés
Formule moléculaire |
C7H9N3O4S |
|---|---|
Poids moléculaire |
231.23 g/mol |
Nom IUPAC |
2-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C7H9N3O4S/c8-7-10-6(14)3(15-7)1-4(11)9-2-5(12)13/h3H,1-2H2,(H,9,11)(H,12,13)(H2,8,10,14) |
Clé InChI |
QKFXDAWDCWLXSL-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(=O)NC(=N)S1)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


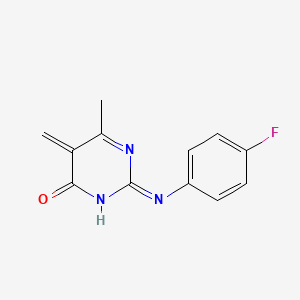
![[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12349022.png)
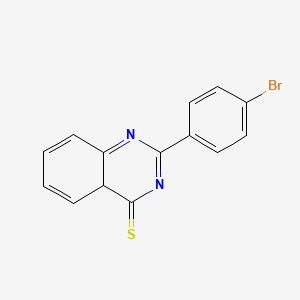
![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)
![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)


![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)
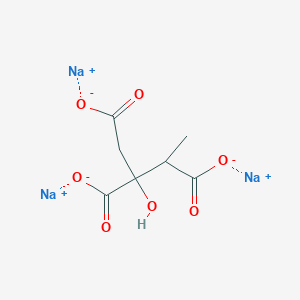
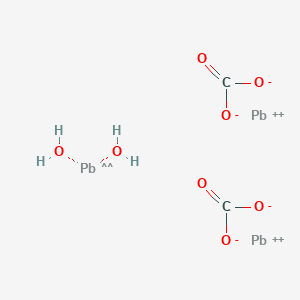
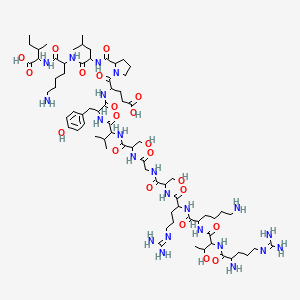

![7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid](/img/structure/B12349062.png)

